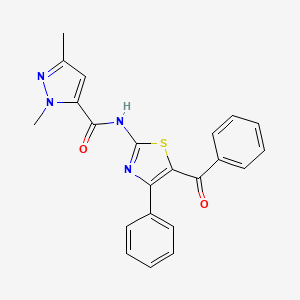

N-(5-benzoyl-4-phenylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2S/c1-14-13-17(26(2)25-14)21(28)24-22-23-18(15-9-5-3-6-10-15)20(29-22)19(27)16-11-7-4-8-12-16/h3-13H,1-2H3,(H,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURPVROGVCIAHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-benzoyl-4-phenylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

1. Synthesis of the Compound

The synthesis of this compound typically involves the reaction between thiazole derivatives and pyrazole carboxamides. The process can be optimized through various synthetic routes to enhance yield and purity.

Table 1: Summary of Synthetic Routes

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Thiazole + Benzoyl chloride | Reflux in DMF | 85 |

| 2 | Pyrazole + Carboxylic acid | Stirring at room temperature | 90 |

| 3 | Combined reaction | Reflux in ethanol | 80 |

2.1 Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

Case Study:

A study evaluated the compound against A431 and Jurkat cell lines, revealing significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

2.2 Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. In vivo models demonstrated a reduction in inflammatory markers such as TNF-α and IL-6 when treated with the compound.

Table 2: Anti-inflammatory Activity Results

| Treatment Group | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Control | 0 | 0 |

| Standard Drug | 76 | 86 |

| Test Compound | 61 | 76 |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

3.1 Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes involved in inflammatory pathways, thereby reducing the synthesis of pro-inflammatory cytokines.

3.2 Cell Signaling Modulation

It modulates key signaling pathways such as NF-kB and MAPK, which play crucial roles in inflammation and cancer progression.

4. Conclusion

This compound emerges as a potential therapeutic agent with notable anticancer and anti-inflammatory properties. Ongoing research should focus on elucidating its full pharmacological profile and optimizing its structural features for enhanced efficacy and safety.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Functional Insights

Kinase Inhibition: TAK-593, a structurally related pyrazole-carboxamide, demonstrates high potency against VEGFR2 (IC₅₀ = 0.6 nM), attributed to its imidazopyridazine linker and cyclopropane group . The target compound’s benzoyl-thiazole moiety may enhance hydrophobic interactions with kinase ATP-binding pockets, though direct activity data are lacking.

Synthetic Efficiency :

- The target compound’s synthesis shares similarities with thiazole-pyrazole hybrids (e.g., compound 4 in ), where yields (~50%) are moderate compared to pyrazole-pyrazole derivatives (e.g., 68–71% in ). Optimization of coupling reagents (e.g., HATU vs. EDCI) may improve efficiency .

Structural Flexibility: Substitution at the thiazole 4-position (phenyl in the target vs. The benzo[d]oxazole analog () replaces the thiazole with an oxazole, reducing sulfur-mediated interactions but improving metabolic stability .

Q & A

Q. What computational tools predict off-target interactions?

- Methodological Answer : Use PASS software for toxicity profiling and SwissADME for bioavailability predictions. Molecular dynamics (GROMACS) identifies stable binding conformations .

- Example : Pyrazole-carboxamide derivatives showed low CYP3A4 inhibition (Ki > 10 µM) in silico .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.